molecular formula C8H10FNO B112136 2-Amino-2-(2-fluorophenyl)ethanol CAS No. 179811-62-2

2-Amino-2-(2-fluorophenyl)ethanol

Cat. No.: B112136
CAS No.: 179811-62-2
M. Wt: 155.17 g/mol
InChI Key: SZOFSDXTFGOZLA-UHFFFAOYSA-N
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Description

2-Amino-2-(2-fluorophenyl)ethanol is an organic compound with the molecular formula C8H10FNO It is a chiral molecule, meaning it has a non-superimposable mirror image, and exists in two enantiomeric forms

Biochemical Analysis

Biochemical Properties

The biochemical properties of 2-Amino-2-(2-fluorophenyl)ethanol are not well-studied. Based on its structural similarity to other phenylethanolamines, it can be hypothesized that it may interact with various enzymes, proteins, and other biomolecules. The presence of both amine and alcohol functional groups could facilitate hydrogen bonding and other types of interactions with these biomolecules .

Cellular Effects

Similar compounds have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It can be speculated that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

There is currently no specific information available on the temporal effects of this compound in laboratory settings

Dosage Effects in Animal Models

The effects of this compound at different dosages in animal models have not been reported . Future studies could provide valuable insights into any threshold effects, as well as any toxic or adverse effects at high doses.

Metabolic Pathways

It is possible that it could interact with various enzymes or cofactors, and could potentially influence metabolic flux or metabolite levels .

Transport and Distribution

It could potentially interact with various transporters or binding proteins, and could influence its localization or accumulation within cells .

Subcellular Localization

It could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-2-(2-fluorophenyl)ethanol typically involves the reaction of 2-fluorobenzaldehyde with nitromethane to form 2-fluoro-β-nitrostyrene. This intermediate is then reduced using a suitable reducing agent such as lithium aluminum hydride (LiAlH4) to yield this compound .

Industrial Production Methods: Industrial production methods for this compound often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of chiral catalysts can help in obtaining the desired enantiomer with high enantiomeric excess.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-(2-fluorophenyl)ethanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The nitro group in the intermediate can be reduced to form the amino group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Lithium aluminum hydride (LiAlH4) or hydrogenation with palladium on carbon (Pd/C) can be employed.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used.

Major Products:

    Oxidation: Formation of 2-fluoroacetophenone or 2-fluorobenzaldehyde.

    Reduction: Formation of this compound.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2-Amino-2-(2-fluorophenyl)ethanol has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • 2-Amino-2-(3-fluorophenyl)ethanol
  • 2-Amino-2-(4-fluorophenyl)ethanol
  • 2-Amino-2-(2-chlorophenyl)ethanol

Comparison: 2-Amino-2-(2-fluorophenyl)ethanol is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. Compared to its analogs with different substituents or substitution patterns, this compound may exhibit distinct physicochemical properties and biological activities .

Properties

IUPAC Name

2-amino-2-(2-fluorophenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10FNO/c9-7-4-2-1-3-6(7)8(10)5-11/h1-4,8,11H,5,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOFSDXTFGOZLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)N)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20564730
Record name 2-Amino-2-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

155.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179811-62-2
Record name β-Amino-2-fluorobenzeneethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179811-62-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-2-(2-fluorophenyl)ethan-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20564730
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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